HDAC8 vs. HDAC5 Inhibition Selectivity of N-(1-Methylcyclobutyl)acetamide
N-(1-methylcyclobutyl)acetamide demonstrates a moderate selectivity for inhibiting HDAC8 over HDAC5. The compound inhibits recombinant human HDAC8 with an IC50 of 260 nM, whereas it exhibits significantly weaker inhibition of HDAC5 with an IC50 of 4000 nM [1]. This represents a greater than 15-fold difference in potency, indicating a preference for HDAC8 over other class I/II HDACs under the tested conditions.
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 260 nM (HDAC8) |
| Comparator Or Baseline | 4000 nM (HDAC5) |
| Quantified Difference | >15-fold higher potency for HDAC8 |
| Conditions | Inhibition of recombinant human full length N-terminal His6/SUMO-tagged HDAC8 expressed in Escherichia coli BL21 DE3 using Boc-Lys(Ac)-AMC as substrate. HDAC5 inhibition was measured on full-length N-terminal GST-tagged HDAC5 expressed in baculovirus infected Sf9 cells. |
Why This Matters
This selectivity profile is a critical differentiator for research applications focused on HDAC8-dependent pathways, as it may reduce off-target effects associated with pan-HDAC inhibition.
- [1] BindingDB. BDBM50529149 CHEMBL4475077. Affinity data for inhibition of recombinant human HDAC8 (IC50: 260 nM) and HDAC5 (IC50: 4000 nM). View Source
